1,2-Dibromo-3,4-dichlorohexafluorobutane

説明

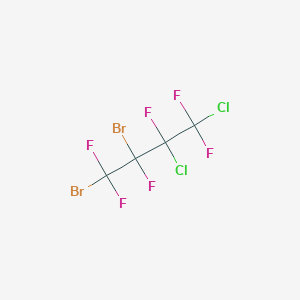

1,2-Dibromo-3,4-dichlorohexafluorobutane is a halogenated organic compound with the molecular formula C4Br2Cl2F6 It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly halogenated molecule

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,4-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific conditions to achieve the desired product.

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.

化学反応の分析

Types of Reactions

1,2-Dibromo-3,4-dichlorohexafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction.

Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce less or more complex fluorinated compounds, respectively.

科学的研究の応用

1,2-Dibromo-3,4-dichlorohexafluorobutane has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.

Biology: The compound’s unique halogenation pattern makes it useful in studying halogenated biomolecules.

Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.

作用機序

The mechanism of action of 1,2-Dibromo-3,4-dichlorohexafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used.

類似化合物との比較

Similar Compounds

- 1,4-Dibromo-2,3-dichlorohexafluorobutane

- 1,2-Dibromo-1,1,2,3,4,4-hexafluorobutane

- 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane

Uniqueness

1,2-Dibromo-3,4-dichlorohexafluorobutane is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

生物活性

1,2-Dibromo-3,4-dichlorohexafluorobutane (DBDCHFB) is a halogenated compound that has garnered attention for its biological activity and potential toxicological effects. This article aims to provide a comprehensive overview of the biological activity of DBDCHFB, including its metabolic pathways, toxicokinetics, and case studies that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound is a member of the class of organohalogen compounds. Its chemical formula is C4Br2Cl2F6, and it exhibits significant hydrophobic properties due to the presence of multiple halogen atoms. This hydrophobicity influences its absorption and distribution in biological systems.

Metabolism and Toxicokinetics

The metabolism of DBDCHFB primarily involves cytochrome P450 enzymes, which facilitate its oxidation into reactive intermediates. These intermediates can interact with cellular macromolecules, leading to potential toxicity. Key findings regarding its metabolism include:

- Absorption : DBDCHFB is rapidly absorbed through the gastrointestinal tract and is also presumed to be absorbed through the respiratory tract and skin .

- Distribution : Once absorbed, DBDCHFB is widely distributed in tissues, with a notable accumulation in adipose tissues. The compound exhibits a biexponential elimination pattern with metabolites primarily excreted in urine .

- Metabolic Pathways : The predominant metabolic pathway involves the formation of epoxide intermediates, which can undergo hydrolysis or conjugation with glutathione . Metabolites such as mercapturic acids indicate interaction with nonprotein sulfhydryl groups in various tissues .

Toxicological Effects

Research has highlighted several toxicological effects associated with DBDCHFB exposure:

- DNA Damage : Studies have shown that DBDCHFB can induce DNA strand breaks in rat testicular cells, suggesting a genotoxic potential that may not be as pronounced in human cells . The sensitivity to DNA damage varies across species, with rats exhibiting greater susceptibility compared to mice and hamsters .

- Organ Toxicity : The liver and kidneys are identified as primary targets for DBDCHFB toxicity. In animal studies, significant levels of the compound and its metabolites were detected in these organs following exposure .

Case Studies

Several case studies have been conducted to evaluate the effects of DBDCHFB on biological systems:

- Reproductive Toxicity in Rodents : A study investigated the reproductive toxicity of DBDCHFB in male rats. Results indicated that exposure led to decreased sperm count and motility, alongside increased testicular damage as assessed by histopathological examination .

- Cellular Response Studies : In vitro studies using rat liver cells demonstrated that DBDCHFB exposure resulted in increased oxidative stress markers and apoptosis. The cellular response was linked to the accumulation of reactive oxygen species (ROS) generated during metabolic processing .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Absorption | Rapid; gastrointestinal tract; skin and respiratory absorption presumed |

| Distribution | Accumulates in adipose tissue; widely distributed across organs |

| Metabolism | Primarily via cytochrome P450; forms epoxide intermediates; glutathione conjugation observed |

| DNA Damage | Induces strand breaks in rodent testicular cells; species-dependent sensitivity |

| Organ Toxicity | Significant effects observed in liver and kidneys; histopathological changes noted |

特性

IUPAC Name |

1,2-dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2F6/c5-1(9,3(6,11)12)2(7,10)4(8,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMYQABQAFPAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)Br)(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681078 | |

| Record name | 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-27-9 | |

| Record name | 1,2-Dibromo-3,4-dichloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。